molecular formula C14H9FN4O2 B11798114 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11798114
M. Wt: 284.24 g/mol
InChI Key: RAUATKVHFKPLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorophenyl group and an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced imidazole or pyrimidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of a fluorophenyl group, pyrimidine ring, and imidazole ring with a carboxylic acid functional group. This unique structure contributes to its distinct biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyrimidin-4-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C14H9FN4O2/c15-10-3-1-9(2-4-10)11-5-13(17-7-16-11)19-6-12(14(20)21)18-8-19/h1-8H,(H,20,21)

InChI Key

RAUATKVHFKPLRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)N3C=C(N=C3)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.